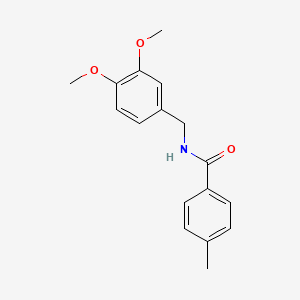

N-(3,4-dimethoxybenzyl)-4-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond. The 3,4-dimethoxybenzyl group could potentially be introduced through a substitution reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the amide bond could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .科学的研究の応用

Flavouring Group Evaluation

This compound is part of the Flavouring Group Evaluation 94, Revision 2 (FGE.94Rev2), which is a group of aliphatic amines and amides evaluated by the JECFA (68th meeting). The substances in this group were evaluated through a stepwise approach that integrates information on structure-activity relationships, intake from current uses, and toxicological threshold of concern .

Anti-ulcer Activity

The compound has been studied for its anti-ulcer effects. It has been compared with cimetidine on indomethacin-, ethanol-, water-immersion-induced ulcers and on gastric secretion in rats. The results demonstrate the anti-ulcer activity of the preparation in different experimental models, suggesting its potential value for ulcer therapy .

Corrosion Inhibition

“N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide” has been investigated for its corrosion inhibition behaviour on mild steel in 0.5 M H2SO4 (of pH 0.29) and 0.5 M HCl (of pH 0.3) using electrochemical techniques .

Synthesis and Application of Benzimidazole Derivatives

The compound has been used in the synthesis and application of benzimidazole and its derivatives. Optimization of substituents around the benzimidazole nucleus has resulted in many drugs like Albendazole, Mebendazole, Triclabendazole, Fenbendazole, Oxfendazole, Thiabendazole, Omeprazole, Lansoprazole, and Pantoprazole .

作用機序

Target of Action

It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a compound known to interact with the major human neurotransmitter dopamine .

Mode of Action

Dmpea, a structurally similar compound, has been reported to have some activity as a monoamine oxidase inhibitor . This suggests that N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide might interact with its targets in a similar manner, potentially inhibiting the breakdown of monoamine neurotransmitters and thereby increasing their availability.

Biochemical Pathways

Given its structural similarity to dmpea, it may influence the dopamine pathway

Result of Action

If it acts similarly to dmpea, it may increase the availability of monoamine neurotransmitters, potentially leading to changes in neurotransmission .

Safety and Hazards

将来の方向性

特性

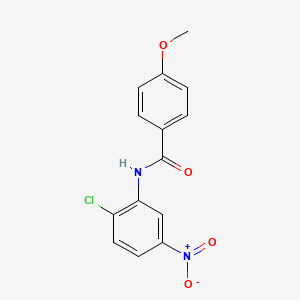

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-4-7-14(8-5-12)17(19)18-11-13-6-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQDDCYHGLLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)

![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)

![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)

![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)

![N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5871554.png)

![4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B5871565.png)